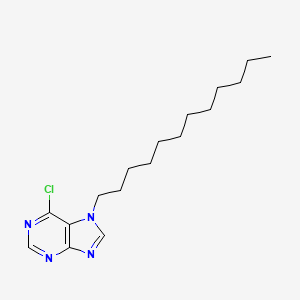
6-Chloro-7-dodecyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-dodecyl-7H-purine is a purine derivative with the molecular formula C17H27ClN4. This compound is characterized by the presence of a chlorine atom at the 6th position and a dodecyl group at the 7th position of the purine ring. Purine derivatives are known for their significant roles in biological systems and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-dodecyl-7H-purine typically involves the alkylation of 6-chloropurine with a dodecyl halide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7-dodecyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific examples for this compound are limited.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Formation of 6-amino or 6-thio derivatives.
Oxidation Products: Formation of purine N-oxides.
Reduction Products: Formation of reduced purine derivatives.
Applications De Recherche Scientifique
6-Chloro-7-dodecyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-dodecyl-7H-purine involves its interaction with specific molecular targets in biological systems. The compound can bind to purine receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
6-Chloropurine: A simpler analog without the dodecyl group.
6-Chloro-9H-purine: Another analog with different substitution patterns.
6-Chloro-8-methyl-9H-purine: A methylated derivative with distinct properties
Uniqueness: 6-Chloro-7-dodecyl-7H-purine is unique due to the presence of the long dodecyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interactions with lipid membranes and biological targets, potentially leading to unique biological activities and applications .
Propriétés
Numéro CAS |
68180-25-6 |
|---|---|
Formule moléculaire |
C17H27ClN4 |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
6-chloro-7-dodecylpurine |
InChI |
InChI=1S/C17H27ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-22-14-21-17-15(22)16(18)19-13-20-17/h13-14H,2-12H2,1H3 |
Clé InChI |
FJCBTPPWURCTFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















